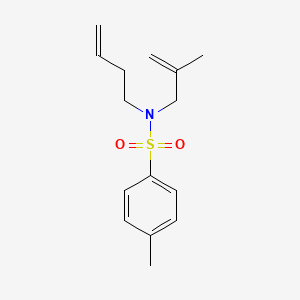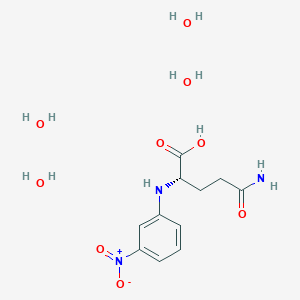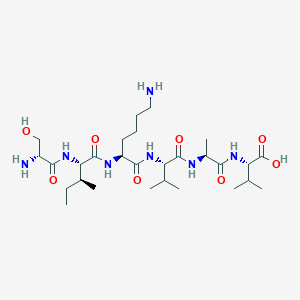
3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidines It is characterized by a cyclopropyl group, a methyl group, and three phenyl groups attached to a pyrrolidone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the following steps:
Formation of the Pyrrolidone Ring: The pyrrolidone ring can be synthesized via a condensation reaction between a suitable amine and a carbonyl compound, followed by cyclization.
Phenylation: The phenyl groups can be introduced through Friedel-Crafts alkylation reactions using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the carbonyl group.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-Cyclopropyl-1-methyl-3,4,5-triphenylpyrrol-2-one
- 3-Ethyl-4-methyl-3-pyrrolin-2-one
Uniqueness
3-Cyclopropyl-1-methyl-3,4,5-triphenyl-1,3-dihydro-2H-pyrrol-2-one is unique due to its specific combination of cyclopropyl, methyl, and phenyl groups attached to the pyrrolidone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
143841-08-1 |
|---|---|
分子式 |
C26H23NO |
分子量 |
365.5 g/mol |
IUPAC名 |
3-cyclopropyl-1-methyl-3,4,5-triphenylpyrrol-2-one |
InChI |
InChI=1S/C26H23NO/c1-27-24(20-13-7-3-8-14-20)23(19-11-5-2-6-12-19)26(25(27)28,22-17-18-22)21-15-9-4-10-16-21/h2-16,22H,17-18H2,1H3 |
InChIキー |
KARXKROUCDVAMP-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(C1=O)(C2CC2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(Methoxyimino)propyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B15161553.png)
acetate](/img/structure/B15161557.png)
![1-[3-(Methanesulfonyl)prop-1-en-2-yl]-4-nitrobenzene](/img/structure/B15161565.png)


![4-Chloro-N-[1-chloro-2-(4-methylphenyl)-2-oxoethyl]benzamide](/img/structure/B15161592.png)

![tert-Butyl[(dec-2-en-1-yl)oxy]dimethylsilane](/img/structure/B15161605.png)

![N-[(4-Bromophenyl)carbamoyl]-N'-methoxy-N-methylmethanimidamide](/img/structure/B15161607.png)
![4-Ethoxy-2-fluoro-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B15161612.png)
![2-[3-(Dibromomethyl)phenyl]-1,3-benzothiazole](/img/structure/B15161616.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-](/img/structure/B15161626.png)
